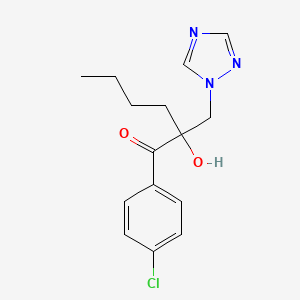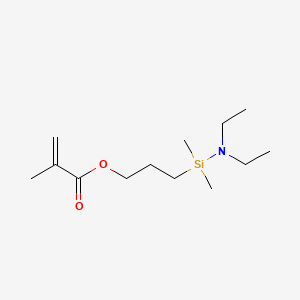
Beta-D-Xylulofuranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-D-Xylulofuranose is a furanose form of D-xylose, a five-carbon sugar that is a constituent of hemicelluloses, which are the second most abundant polysaccharides in nature after cellulose . This compound is significant in various biological and industrial processes due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Beta-D-Xylulofuranose can be achieved through stereoselective methods. One such method involves the use of 3,4-O-xylylene-protected thioglycoside donors. This approach ensures high stereoselectivity and yields the desired this compound . The reaction conditions typically involve the use of a donor with both the xylylene group and a benzoate ester at O-1, which provides the best results for most acceptors .
Industrial Production Methods
Industrial production of this compound often involves enzymatic pathways due to their efficiency and specificity. Enzymes such as xylanases and beta-xylosidases are employed to hydrolyze hemicelluloses, releasing this compound . These methods are advantageous as they are environmentally friendly and can be carried out under mild conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Beta-D-Xylulofuranose undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding acids.
Reduction: Reduction reactions can yield sugar alcohols.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pH to ensure high yields and selectivity.
Major Products
The major products formed from these reactions include xylonic acid from oxidation, xylitol from reduction, and various substituted xylulofuranoses from substitution reactions.
Applications De Recherche Scientifique
Beta-D-Xylulofuranose has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of Beta-D-Xylulofuranose involves its interaction with specific enzymes and receptors in biological systems. For instance, it acts as a substrate for enzymes like xylanases and beta-xylosidases, which catalyze its hydrolysis . These interactions are crucial for its role in metabolic pathways and its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Xylofuranose: An enantiomer of Beta-D-Xylulofuranose with similar structural properties but different biological activities.
L-Xylulofuranose: Another stereoisomer with distinct reactivity and applications.
Beta-D-Xylopyranose: A pyranose form of D-xylose with different conformational properties and reactivity.
Uniqueness
This compound is unique due to its furanose ring structure, which imparts distinct reactivity and biological properties compared to its pyranose counterparts. Its specific stereochemistry also makes it a valuable compound in stereoselective synthesis and enzymatic studies.
Propriétés
Numéro CAS |
20750-28-1 |
|---|---|
Formule moléculaire |
C5H10O5 |
Poids moléculaire |
150.13 g/mol |
Nom IUPAC |
(2R,3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O5/c6-2-5(9)4(8)3(7)1-10-5/h3-4,6-9H,1-2H2/t3-,4+,5-/m1/s1 |
Clé InChI |
LQXVFWRQNMEDEE-MROZADKFSA-N |
SMILES isomérique |
C1[C@H]([C@@H]([C@](O1)(CO)O)O)O |
SMILES canonique |
C1C(C(C(O1)(CO)O)O)O |
melting_point |
15 °C |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


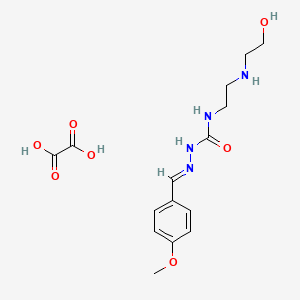

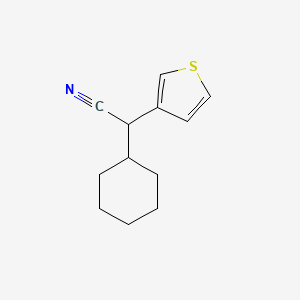
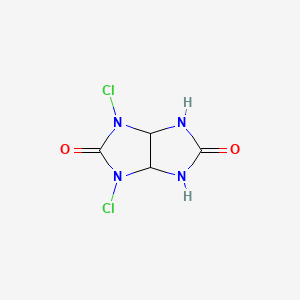

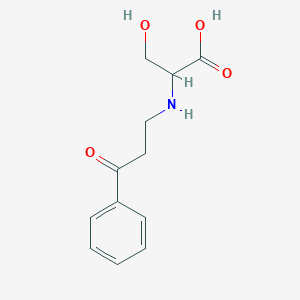
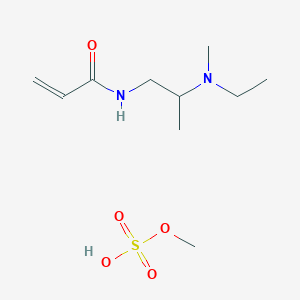

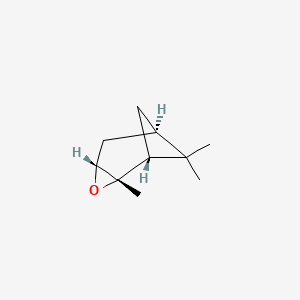
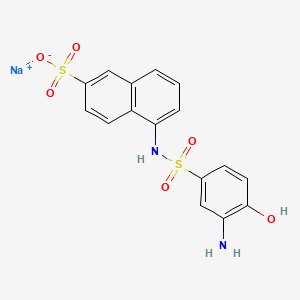
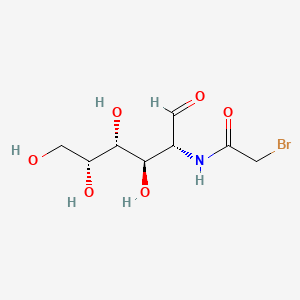
![Ethyl 4-[2-(diethylamino)ethoxy]-4-phenylpiperidine-1-carboxylate](/img/structure/B12689055.png)
